C5 Bromine Enables Cross-Coupling Reactivity
The 5-bromo substituent in 5-bromo-4-hydroxy-2-methoxypyridine serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups at the 5-position . In contrast, the non-brominated analog 4-hydroxy-2-methoxypyridine (CAS 66080-45-3) lacks this reactive site entirely, precluding such transformations without prior functionalization [1]. This difference is binary: the brominated compound can undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings directly, while the parent compound cannot.
| Evidence Dimension | Cross-Coupling Reactivity |
|---|---|
| Target Compound Data | Yes (Br at C5 enables Pd-catalyzed couplings) |
| Comparator Or Baseline | 4-hydroxy-2-methoxypyridine (CAS 66080-45-3): No halogen for cross-coupling |
| Quantified Difference | Binary: Reactive vs. Non-reactive |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, arylboronic acid) |
Why This Matters
For medicinal chemists, this reactivity is essential for late-stage diversification and SAR exploration; the non-brominated analog offers no such entry point.
- [1] BOC Sciences. (2025). 4-Hydroxy-2-methoxypyridine CAS 66080-45-3. Retrieved from https://buildingblock.bocsci.com/4-hydroxy-2-methoxypyridine-cas-66080-45-3-item-16-226514.html View Source
